molecular formula C10H11Cl2N B11888210 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11888210
M. Wt: 216.10 g/mol
InChI Key: IHSJVLWKOKRPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H11Cl2N It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 2 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h4-6,13H,2-3H2,1H3

InChI Key

IHSJVLWKOKRPTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=C(C=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.